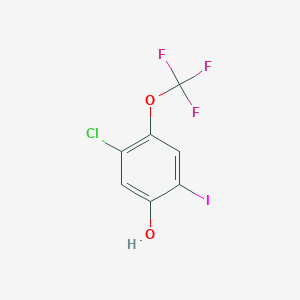

5-Chloro-2-iodo-4-(trifluoromethoxy)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3ClF3IO2 |

|---|---|

Molecular Weight |

338.45 g/mol |

IUPAC Name |

5-chloro-2-iodo-4-(trifluoromethoxy)phenol |

InChI |

InChI=1S/C7H3ClF3IO2/c8-3-1-5(13)4(12)2-6(3)14-7(9,10)11/h1-2,13H |

InChI Key |

HBZSQKQIQUHLMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)OC(F)(F)F)I)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol: Synthesis, Characterization, and Potential Applications

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the chemical identity, proposed synthesis, predicted physicochemical and spectroscopic properties, potential applications, and safety considerations for 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol. As this compound is not readily found in commercial databases, it is treated herein as a novel chemical entity. The information presented is based on established principles of organic chemistry and data from structurally analogous compounds, offering a predictive yet robust framework for researchers interested in its synthesis and evaluation. The unique substitution pattern of this phenol, featuring a trifluoromethoxy group and two different halogens, suggests its potential as a valuable building block in medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

As of the date of this publication, a specific CAS number for 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol has not been identified in major chemical databases, suggesting its status as a novel or not widely available compound. Its chemical structure and key identifiers are presented below.

| Identifier | Value |

| IUPAC Name | 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol |

| Molecular Formula | C₇H₃ClF₃IO₂ |

| Molecular Weight | 354.45 g/mol |

| Canonical SMILES | C1=C(C(=C(C=C1Cl)I)O)OC(F)(F)F |

| InChI Key | (Predicted) |

Predicted Physicochemical Properties:

The properties of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol have been predicted based on the known properties of its parent molecule, 4-(trifluoromethoxy)phenol, and the influence of chloro and iodo substituents.

| Property | Predicted Value | Justification |

| Physical State | Solid | Halogenation and increased molecular weight generally lead to a solid state at room temperature. |

| Melting Point | > 30 °C | The presence of halogens will increase the melting point compared to 4-(trifluoromethoxy)phenol (18-19 °C).[1] |

| Boiling Point | > 200 °C at 760 mmHg | Significantly higher than 4-(trifluoromethoxy)phenol (92 °C at 25 mmHg) due to increased molecular weight and stronger intermolecular forces.[2][3] |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DCM, EtOAc, THF) | The trifluoromethoxy group increases lipophilicity, and the overall structure is largely nonpolar.[4] |

| pKa | 6-7 | The electron-withdrawing trifluoromethoxy, chloro, and iodo groups will increase the acidity of the phenolic proton compared to phenol (pKa ~10). |

Proposed Synthesis Workflow

A plausible synthetic route to 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol involves a two-step electrophilic aromatic substitution starting from the commercially available 4-(trifluoromethoxy)phenol. The hydroxyl group is a strong activating group, directing ortho and para. Since the para position is blocked by the trifluoromethoxy group, substitution will occur at the ortho positions. The directing effects of the substituents will play a crucial role in the regioselectivity of the halogenation steps.

Figure 1: Proposed workflow for the synthesis and characterization of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol.

Experimental Protocol:

Step 1: Synthesis of 3-Chloro-4-(trifluoromethoxy)phenol

-

To a solution of 4-(trifluoromethoxy)phenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetonitrile), add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) (1-1.2 equivalents).

-

The reaction can be catalyzed by a Lewis acid (e.g., AlCl₃) to enhance regioselectivity, though the activated ring may react without it.[5]

-

Stir the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate or sodium sulfite.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-Chloro-4-(trifluoromethoxy)phenol.

Step 2: Synthesis of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol

-

Dissolve the 3-Chloro-4-(trifluoromethoxy)phenol (1 equivalent) from Step 1 in a suitable solvent (e.g., methanol, acetic acid, or a chlorinated solvent).

-

Add an iodinating reagent. A common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent like iodic acid (HIO₃) or nitric acid.[6] Alternatively, N-iodosuccinimide (NIS) can be used as a milder iodinating agent.[7]

-

The hydroxyl and chloro groups will direct the incoming iodo group to the ortho position relative to the hydroxyl group.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.

-

After the reaction is complete, quench any remaining iodine with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography to yield 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol.

Predicted Spectroscopic Data

The following spectroscopic characteristics are predicted for 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol based on the analysis of similar structures.

¹H NMR (in CDCl₃):

-

Aromatic Protons (2H): Two doublets are expected in the aromatic region (δ 6.5-7.5 ppm). The proton ortho to the hydroxyl group will likely be more downfield than the proton ortho to the chloro group.

-

Phenolic Proton (1H): A broad singlet is anticipated between δ 5-8 ppm, which is exchangeable with D₂O.[8]

¹³C NMR (in CDCl₃):

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the electronegative oxygen, chlorine, and iodine atoms will show characteristic shifts. The carbon bearing the iodine will be significantly upfield compared to the others.

-

Trifluoromethoxy Carbon (1C): A quartet around δ 120 ppm with a large ¹J(C,F) coupling constant is characteristic of the CF₃ group.

¹⁹F NMR (in CDCl₃):

-

A singlet is expected for the -OCF₃ group, likely around δ -58 to -60 ppm.

Mass Spectrometry (EI-MS):

-

The molecular ion peak (M⁺) should be observed at m/z 354 (for ³⁵Cl and ¹²⁷I).

-

Isotopic peaks for chlorine (M+2 at ~33% intensity of M⁺) will be present.

-

Common fragmentation patterns for halogenated phenols include the loss of the halogen atoms and carbon monoxide (CO).[9][10]

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.[11][12][13]

-

C-O Stretch: A strong band around 1200-1250 cm⁻¹ is characteristic of a phenolic C-O bond.[11][13]

-

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region are indicative of the C-F bonds in the trifluoromethoxy group.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ range correspond to the aromatic ring.[8][11]

Potential Applications in Research and Drug Development

Halogenated phenols are crucial intermediates in the synthesis of a wide range of commercially important products, including pharmaceuticals, herbicides, and dyes.[5] The introduction of halogens can significantly modulate the biological activity of a molecule.[14]

Medicinal Chemistry:

-

Scaffold for Bioactive Molecules: The trifluoromethoxy group is increasingly utilized in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[4][15][16] This makes 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol an attractive starting material for the synthesis of novel drug candidates.

-

Cross-Coupling Reactions: The iodo substituent is an excellent leaving group in various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile introduction of diverse functionalities at this position, enabling the generation of libraries of compounds for high-throughput screening.

-

Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for a methyl or chloro group to improve the electronic properties and metabolic stability of a lead compound.[17] The trifluoromethoxy group offers a related but distinct set of properties.

Materials Science:

-

Polymer Synthesis: Phenolic compounds are precursors to polymers and resins. The presence of multiple reactive sites (hydroxyl group, iodo- and chloro-substituents) could allow for the synthesis of functionalized polymers with unique properties.

-

Flame Retardants: Halogenated organic compounds are known for their flame-retardant properties.

Safety and Handling

Given the presence of multiple halogen atoms and its phenolic nature, 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol should be handled with appropriate safety precautions.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18]

-

Toxicity: Halogenated phenols can be toxic and corrosive.[19] Organoiodine compounds can also pose health risks.[20][21] Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

-

Reactivity: The starting materials and reagents for the proposed synthesis, such as sulfuryl chloride and iodinating agents, are reactive and require careful handling.[22][23]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

While 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol is not a commercially cataloged chemical, its unique structure presents significant opportunities for research and development, particularly in the field of medicinal chemistry. The proposed synthetic pathway is based on well-established organic reactions, and the predicted properties provide a solid foundation for its characterization. The combination of a trifluoromethoxy group with two distinct halogens on a phenolic scaffold makes it a highly versatile building block for the synthesis of novel compounds with potentially enhanced biological activity and tailored physicochemical properties. Researchers are encouraged to follow the outlined synthetic and safety protocols to explore the potential of this promising molecule.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). Retrieved February 17, 2026, from [Link]

-

Trifluoromethoxy group. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

-

Infrared spectrum of phenol C6H6O C6H5OH. (n.d.). Doc Brown's Chemistry. Retrieved February 17, 2026, from [Link]

-

Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

-

Spectroscopy of Alcohols and Phenols. (2024, September 20). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed. Retrieved February 17, 2026, from [Link]

-

Folk, T. L., & Fields, L. (1969). Competing fragmentations in the mass spectra of halogenated phenols. Chemical Communications (London), (9), 491. [Link]

-

Enhancement of the Molecular Ion Peak from Halogenated Benzenes and Phenols Using Femtosecond Laser Pulses in Conjunction with Supersonic Beam/Multiphoton Ionization Mass Spectrometry. (n.d.). ACS Publications. Retrieved February 17, 2026, from [Link]

-

Trifluoromethyl group. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Competing Fragmentations in the Mass Spectra of Halogenated Phenols. (1969). RSC Publishing. Retrieved February 17, 2026, from [Link]

-

Infrared spectra of alcohols and phenols. (n.d.). Chemistry. Retrieved February 17, 2026, from [Link]

-

Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. (2009, April 14). Bisphenol A Information & Resources. Retrieved February 17, 2026, from [Link]

-

Organoiodine chemistry. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

-

Chemical Properties of Phenol, 4-(trifluoromethoxy)- (CAS 828-27-3). (n.d.). Cheméo. Retrieved February 17, 2026, from [Link]

-

Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. (2020, February 15). Journal of AOAC INTERNATIONAL. Retrieved February 17, 2026, from [Link]

-

3-(Trifluoromethyl)phenol. (2024, April 9). ChemBK. Retrieved February 17, 2026, from [Link]

-

Halogenation of organic compounds using continuous flow and microreactor technology. (2016, November 16). Beilstein Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link]

-

Organic Polyvalent Iodine Compounds. (n.d.). ACS Publications. Retrieved February 17, 2026, from [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Asia. Retrieved February 17, 2026, from [Link]

-

THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. (n.d.). Canadian Science Publishing. Retrieved February 17, 2026, from [Link]

-

Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. (n.d.). Molecules. Retrieved February 17, 2026, from [Link]

- Method for preparing iodo-phenol compound. (n.d.). Google Patents.

-

Experimental study of organic iodide in the containment during a severe accident. (n.d.). Retrieved February 17, 2026, from [Link]

-

How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog. Retrieved February 17, 2026, from [Link]

-

Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. (n.d.). International Journal of Molecular Sciences. Retrieved February 17, 2026, from [Link]

-

Halogenation Reactions. (n.d.). Mettler Toledo. Retrieved February 17, 2026, from [Link]

-

Representative examples of pharmaceuticals containing halophenols and their derivatives. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Iodination. (n.d.). Common Conditions. Retrieved February 17, 2026, from [Link]

-

Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (2022, January 5). Molecules. Retrieved February 17, 2026, from [Link]

-

Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate. (2017, February 28). RSC Publishing. Retrieved February 17, 2026, from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Journal of Chemical Information and Modeling. Retrieved February 17, 2026, from [Link]

-

The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms. (2025, July 22). International Journal of Molecular Sciences. Retrieved February 17, 2026, from [Link]

-

Progress in organocatalysis with hypervalent iodine catalysts. (2022, September 5). Chemical Society Reviews. Retrieved February 17, 2026, from [Link]

-

Iodination of phenol. (n.d.). Retrieved February 17, 2026, from [Link]

-

p-IODOPHENOL. (n.d.). Organic Syntheses Procedure. Retrieved February 17, 2026, from [Link]

-

Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. (2021, July 8). Molecules. Retrieved February 17, 2026, from [Link]

-

HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW). (2025, August 4). ResearchGate. Retrieved February 17, 2026, from [Link]

-

1H NMR study of some sterically crowded substituted phenols. (2025, August 5). ResearchGate. Retrieved February 17, 2026, from [Link]

- Process for the iodination of phenolic derivatives. (n.d.). Google Patents.

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005, January 5). The University of Liverpool Repository. Retrieved February 17, 2026, from [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022, March 2). Molecules. Retrieved February 17, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(三氟甲氧基)苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. p-Trifluoromethoxy phenol | 828-27-3 [chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. mdpi.com [mdpi.com]

- 6. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]

- 7. Iodination - Common Conditions [commonorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 18. chemicals.co.uk [chemicals.co.uk]

- 19. Halogenating Agents | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. Organoiodine chemistry - Wikipedia [en.wikipedia.org]

- 21. Experimental study of organic iodide in the containment during a severe accident [recherche-expertise.asnr.fr]

- 22. Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mt.com [mt.com]

5-Chloro-2-iodo-4-(trifluoromethoxy)phenol: A Strategic Building Block for Fluorinated Scaffolds

Executive Summary

5-Chloro-2-iodo-4-(trifluoromethoxy)phenol represents a high-value, multi-functionalized intermediate in modern medicinal chemistry and agrochemical discovery. Its structural uniqueness lies in the convergence of three distinct halogen motifs—a metabolically stable trifluoromethoxy group (-OCF

This guide provides a technical deep-dive into the synthesis, reactivity profile, and application of this building block. By leveraging the orthogonal reactivity of the iodine (highly reactive toward Pd-catalysis) and chlorine (stable/activatable) atoms, researchers can utilize this scaffold to access complex biaryl systems while retaining the lipophilic benefits of the -OCF

Structural Analysis & Chemical Profile

The molecule acts as a "linchpin" scaffold due to its ability to undergo sequential, chemoselective transformations.

Physicochemical Properties[1]

-

Molecular Formula: C

H -

Molecular Weight: 338.45 g/mol

-

Predicted pKa: ~6.5 – 7.0 (Acidified relative to phenol (pKa 10) due to the electron-withdrawing inductive effects of -Cl, -I, and -OCF

). -

Lipophilicity (LogP): High (Predicted > 3.5). The -OCF

group significantly enhances lipid solubility, facilitating membrane permeability in drug candidates.

The "Fluorine Effect"

The trifluoromethoxy group at the 4-position is the defining feature. Often termed "super-fluorine," the -OCF

Synthesis Strategy

The most efficient route to 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol avoids the difficulty of introducing the trifluoromethoxy group late-stage. Instead, it relies on the regioselective iodination of a commercially available precursor.

The "Golden Path": Iodination of 3-Chloro-4-(trifluoromethoxy)phenol

The precursor, 3-chloro-4-(trifluoromethoxy)phenol (CAS 1000339-94-5), possesses a specific substitution pattern that directs electrophilic iodination to the desired position.

-

Directing Logic: The phenolic -OH is a strong ortho/para activator.

-

Para (C4): Blocked by -OCF

. -

Ortho (C2): Sterically crowded (flanked by -OH and -Cl).

-

Ortho (C6): Sterically accessible.

-

-

Result: Iodination occurs predominantly at C6. Upon IUPAC renumbering of the product, this C6 position becomes C2, and the original C3-chloro becomes C5, yielding the target 5-chloro-2-iodo-4-(trifluoromethoxy)phenol .

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis pathway leveraging steric and electronic directing effects.

Experimental Protocol: Iodination Procedure

Objective: Synthesis of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol on a 10g scale. Safety Note: Iodine and NIS are oxidizers. Work in a well-ventilated fume hood.

Materials

-

3-Chloro-4-(trifluoromethoxy)phenol (10.0 g, 47.0 mmol)

-

N-Iodosuccinimide (NIS) (11.6 g, 51.7 mmol, 1.1 eq)

-

Acetonitrile (ACN) (100 mL)

-

Trifluoroacetic acid (TFA) (1.0 mL, catalytic)

Step-by-Step Methodology

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting phenol (10.0 g) in Acetonitrile (100 mL).

-

Activation: Add TFA (1.0 mL). The acidic environment catalyzes the generation of the active iodonium species from NIS.

-

Addition: Cool the solution to 0°C in an ice bath. Add NIS portion-wise over 15 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS. The starting material peak should disappear.

-

Quench: Pour the reaction mixture into a saturated aqueous solution of Sodium Thiosulfate (Na

S -

Extraction: Extract with Ethyl Acetate (3 x 75 mL). Combine organic layers.

-

Workup: Wash with brine, dry over anhydrous Na

SO -

Purification: If necessary, purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes). The product typically elutes as a white to off-white solid.

Reactivity Profile & Applications

This building block offers three distinct "handles" for chemical modification, allowing for the construction of sophisticated drug candidates (e.g., kinase inhibitors, receptor modulators).

Orthogonal Reactivity Map

The reactivity order is I > OH > Cl . This hierarchy allows for sequential functionalization without protecting groups in many cases.

| Functional Group | Reactivity Mode | Primary Application |

| Iodine (C2) | High Lability | Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups.Sonogashira Coupling: Alkyne insertion.Buchwald-Hartwig: C-N bond formation. |

| Phenol (-OH) | Nucleophilic | O-Alkylation: Ether formation (e.g., with alkyl halides).Prodrugs: Esterification to improve bioavailability. |

| Chlorine (C5) | Low Lability | Steric Modulation: Blocks metabolism at the 5-position.Late-Stage Activation: Can be coupled using specialized ligands (e.g., Buchwald biaryl phosphines) under forcing conditions after the iodine has been reacted. |

| -OCF | Inert | Metabolic Shield: Increases half-life ( |

Divergent Synthesis Diagram

Figure 2: Divergent synthetic pathways accessible from the core scaffold.

Handling, Stability, and Safety

Stability

-

Thermal: Stable at room temperature. Avoid temperatures >100°C without solvent, as polyhalogenated phenols can decompose.

-

Light: Iodinated compounds can be light-sensitive. Store in amber vials.

-

Chemical: The -OCF

group is stable to strong acids and bases. The phenolic proton is acidic; avoid strong bases if the phenoxide ion is not the desired intermediate.

Safety Precautions (GHS Classification)

-

Signal Word: Warning

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust or vapors.

References

-

BenchChem Technical Support. (2025). Synthesis of Polyhalogenated Phenols: Troubleshooting Guide. BenchChem.

-

Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.

- Umemoto, T. (1996).

-

PubChem. (2025). Compound Summary: 3-Chloro-4-(trifluoromethoxy)phenol.[1][2][3][4][5] National Library of Medicine.

-

Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society.

-

Chem-Impex. (2025). Product Catalog: 3-Chloro-4-(trifluoromethoxy)phenol.[1][2][3][4][5]

Sources

A Comprehensive Technical Guide to the Synthesis of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol

Introduction

Substituted halophenols are crucial building blocks in the development of novel pharmaceuticals and agrochemicals.[1][2] Their unique electronic and lipophilic properties, often enhanced by fluorine-containing substituents, make them valuable synthons for creating complex, biologically active molecules.[3][4] This guide provides an in-depth, scientifically grounded overview of a plausible synthetic route to 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol, a polysubstituted phenol with significant potential for applications in drug discovery and materials science.

This document is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of procedural steps to offer insights into the underlying chemical principles, the rationale for experimental choices, and a framework for a self-validating, reproducible synthesis.

Retrosynthetic Analysis and Strategy

The synthesis of a polysubstituted aromatic compound like 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol requires careful strategic planning to control the regioselectivity of the halogenation steps. The hydroxyl (-OH) and trifluoromethoxy (-OCF3) groups are powerful ortho-, para-directors, which governs the sequence of electrophilic aromatic substitution. Our strategy commences with the commercially available 4-(trifluoromethoxy)phenol, leveraging the directing influence of its substituents to install the iodine and chlorine atoms in a stepwise manner.

A logical retrosynthetic breakdown suggests a two-step sequence: a selective chlorination of an iodinated intermediate, which itself is derived from the starting phenol.

Caption: Retrosynthetic approach for the target compound.

Part 1: Synthesis of 2-Iodo-4-(trifluoromethoxy)phenol

Principle and Rationale

The initial step involves the regioselective iodination of 4-(trifluoromethoxy)phenol. In electrophilic aromatic substitution reactions, the hydroxyl group is a potent activating and ortho-, para-directing substituent. Since the para position is blocked by the trifluoromethoxy group, electrophilic attack is directed to the ortho positions (C2 and C6).

To achieve mono-iodination and prevent the formation of di-iodo species, the reaction is typically performed under mild conditions. The use of molecular iodine (I₂) in the presence of a mild base, such as sodium bicarbonate or sodium carbonate, is a common and effective method.[5] The base serves to neutralize the hydrogen iodide (HI) byproduct, driving the equilibrium towards the products. Silver salts can also be employed to facilitate ortho-iodination of phenols.[6]

Detailed Experimental Protocol

-

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(Trifluoromethoxy)phenol | 178.11 | 10.0 g | 56.1 mmol |

| Iodine (I₂) | 253.81 | 15.7 g | 61.8 mmol |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 5.2 g | 61.8 mmol |

| Tetrahydrofuran (THF) | - | 100 mL | - |

| Water (H₂O) | - | 100 mL | - |

| Diethyl Ether | - | 300 mL | - |

| 5% Sodium Thiosulfate (aq) | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

-

Procedure:

-

To a 500 mL round-bottom flask, add 4-(trifluoromethoxy)phenol (10.0 g, 56.1 mmol).

-

Dissolve the starting material in a solvent mixture of tetrahydrofuran (100 mL) and water (100 mL) with stirring.

-

Sequentially add sodium bicarbonate (5.2 g, 61.8 mmol) and iodine (15.7 g, 61.8 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is fully consumed.

-

Upon completion, quench the excess unreacted iodine by adding a 5% aqueous solution of sodium thiosulfate dropwise until the deep violet/brown color of the solution disappears.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[5]

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of petroleum ether and dichloromethane to afford the pure 2-Iodo-4-(trifluoromethoxy)phenol.

-

Part 2: Synthesis of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol

Principle and Rationale

The second step is the selective chlorination of the 2-iodo-4-(trifluoromethoxy)phenol intermediate. The regiochemical outcome is determined by the combined directing effects of the three substituents on the aromatic ring:

-

-OH (C1): A powerful activating, ortho-, para-director. It strongly directs incoming electrophiles to positions C2 (blocked), C4 (blocked), and C6.

-

-OCF₃ (C4): A moderately deactivating, yet ortho-, para-directing group due to lone pair resonance. It directs towards C3 and C5.

-

-I (C2): A deactivating, ortho-, para-director.

The hydroxyl group's activating and directing influence is dominant. The position para to the hydroxyl group (C5) is strongly favored. Although this position is also ortho to the deactivating trifluoromethoxy group, the powerful para-directing effect of the hydroxyl group is expected to be the controlling factor.

Sulphuryl chloride (SO₂Cl₂) is an effective chlorinating agent for phenols and can provide good regioselectivity, particularly when used with a mild Lewis acid catalyst or in specific solvent systems.[7] The use of catalytic amounts of palladium acetate has also been reported for the directed C-H chlorination of phenol derivatives.[8]

Detailed Experimental Protocol

-

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Iodo-4-(trifluoromethoxy)phenol | 304.01 | 10.0 g | 32.9 mmol |

| Sulphuryl Chloride (SO₂Cl₂) | 134.97 | 4.88 g (2.96 mL) | 36.2 mmol |

| Dichloromethane (DCM) | - | 150 mL | - |

| Saturated Sodium Bicarbonate (aq) | - | 100 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

-

Procedure:

-

In a 250 mL round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-Iodo-4-(trifluoromethoxy)phenol (10.0 g, 32.9 mmol) in dichloromethane (150 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sulphuryl chloride (2.96 mL, 36.2 mmol) dropwise to the stirred solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (100 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol by recrystallization or column chromatography to achieve high purity.

-

Overall Synthesis Workflow

The complete synthetic pathway is a streamlined two-step process that efficiently transforms a readily available starting material into the more complex, highly functionalized target molecule. Each stage involves a standard workup and purification, ensuring a high-quality final product.

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Iodine: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Handle in a well-ventilated fume hood.

-

Sulphuryl Chloride: Reacts violently with water. Causes severe skin burns and eye damage. Is toxic if inhaled. All operations should be conducted in a fume hood.

-

Dichloromethane: A volatile chlorinated solvent. Suspected of causing cancer. Use in a well-ventilated area.

-

Phenolic Compounds: Phenols are toxic and can be corrosive. Avoid skin contact.[9]

Conclusion

This guide outlines a robust and logical two-step synthesis for 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol starting from 4-(trifluoromethoxy)phenol. The strategy relies on fundamental principles of electrophilic aromatic substitution, where the regioselectivity is carefully controlled by the directing effects of the substituents. By providing detailed protocols and explaining the causality behind the experimental choices, this document serves as a practical resource for chemists engaged in the synthesis of complex halogenated phenols for pharmaceutical and industrial applications.

References

- A New Meta in meta-Halophenol Synthesis. (2021). Chem. Eur. J., 27, 10941–10947.

- 2-Iodo-4-(trifluoroMethyl)phenol synthesis - ChemicalBook. (n.d.).

- Process for the preparation of halophenols. (1991). Google Patents.

- Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. (2015). RSC Publishing.

- Preparation of Phenols. (2026). CK-12 Foundation.

- 3-Chloro-4-(trifluoromethoxy)phenol. (n.d.). Chem-Impex.

- Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. (2023). PMC.

- 4-(Trifluoromethoxy)phenol. (n.d.). Chem-Impex.

- 4-(Trifluoromethoxy)phenol. (n.d.). nordmann.global.

- 4-(Trifluoromethoxy)phenol Safety Data Sheet. (n.d.). Synquest Labs.

- Towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. (2017). RSC Publishing.

- 2-Iodo-4-(trifluoromethoxy)phenol. (n.d.). AOBChem.

- Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. (n.d.). PMC.

- Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. (2021). MDPI.

Sources

- 1. Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-(Trifluoromethoxy)phenol (828-27-3) at Nordmann - nordmann.global [nordmann.global]

- 5. 2-Iodo-4-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 6. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09939H [pubs.rsc.org]

- 9. synquestlabs.com [synquestlabs.com]

Title: The Halogen Dance on Phenolic Scaffolds: A Comparative Reactivity Profile of Iodine vs. Chlorine in Polysubstituted Phenols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The selective functionalization of polysubstituted phenolic compounds is a cornerstone of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science. The introduction of halogen atoms—specifically chlorine and iodine—onto these electron-rich scaffolds can dramatically alter their biological activity, physicochemical properties, and utility as synthetic intermediates. However, the choice between chlorination and iodination is far from arbitrary. This guide provides an in-depth analysis of the competing factors that govern the reactivity and regioselectivity of these two halogens. We will dissect the nuanced interplay of electronic effects, steric hindrance, and reagent choice, offering field-proven insights to guide experimental design and troubleshoot synthetic challenges. By understanding the fundamental causality behind their divergent behaviors, researchers can harness the unique characteristics of each halogen to achieve precise and predictable outcomes in the synthesis of complex molecules.

Foundational Principles: The Activated Phenolic Ring

Phenols are highly activated aromatic systems for electrophilic aromatic substitution (EAS). The lone pairs on the hydroxyl oxygen can be delocalized into the π-system of the ring, a powerful +R (resonance) effect.[1][2] This donation of electron density significantly enriches the ortho and para positions, making them highly nucleophilic and stabilizing the key intermediate of the reaction, the arenium ion (or σ-complex).[2] Consequently, the hydroxyl group is a potent ortho, para-director.[2][3]

In the context of polysubstituted phenols, the existing substituents add another layer of complexity. Their electronic (inductive and resonance) and steric properties, in concert with the directing effect of the hydroxyl group, create a unique reactive landscape for each molecule. This guide focuses on how chlorine and iodine, two halogens with distinct intrinsic properties, navigate this landscape.

The Contenders: A Tale of Two Halogens

Chlorine and iodine, while both halogens, possess fundamental differences that dictate their reactivity in EAS.

| Property | Chlorine (Cl) | Iodine (I) | Implication in Phenol Halogenation |

| Atomic Radius (pm) | ~79 | ~133 | Iodine's large size makes it far more sensitive to steric hindrance around the reaction site.[4] |

| Electronegativity (Pauling) | 3.16 | 2.66 | Chlorine is more electronegative, leading to a stronger -I (inductive) effect.[5] |

| **Polarizability (ų) ** | 2.18 | 5.34 | Iodine's electron cloud is much more easily distorted, making it a "softer" electrophile. |

| C-Halogen Bond Strength (kJ/mol) | C-Cl: ~397 | C-I: ~272 | The weaker C-I bond makes iodoaromatics valuable intermediates for cross-coupling reactions.[5] |

Chlorination is generally a more exothermic and faster reaction than iodination.[6] In fact, molecular iodine (I₂) itself is often unreactive towards moderately activated aromatic rings and requires an oxidizing agent or a potent Lewis acid to generate a more powerful electrophilic species, such as the iodonium ion (I⁺).[6][7] Phenols, being highly activated, are an exception and can react with iodine, often through the more nucleophilic phenoxide ion.[8][9]

The Core Directive: Regioselectivity in Polysubstituted Systems

The ultimate position of halogenation on a polysubstituted phenol is a delicate balance between electronic activation and steric accessibility.

Electronic Effects: The Path of Least Resistance

Both chlorine and iodine are directed to the electron-rich ortho and para positions relative to the powerful hydroxyl activating group. Other electron-donating groups (EDGs) like alkyl or alkoxy groups will reinforce this activation, while electron-withdrawing groups (EWGs) like nitro or carbonyl groups will deactivate the ring, making the reaction more difficult and potentially altering the preferred site of attack.

For iodination, kinetic studies have shown that the reaction often proceeds through the highly reactive phenoxide ion attacking a polarized iodine source like I₂ or ICl.[8] The rate of reaction is therefore highly dependent on pH.[10]

Steric Hindrance: The Decisive Factor

This is the primary point of divergence between chlorine and iodine. The immense steric bulk of iodine compared to chlorine is a critical tool for achieving regioselectivity.

Consider a phenol with a bulky substituent (e.g., tert-butyl) at one ortho position.

-

Chlorination: The smaller chlorine atom may still be able to access the sterically hindered ortho position, leading to a mixture of products.

-

Iodination: The large iodine atom will be strongly disfavored from attacking the hindered ortho position. The reaction will show a very high preference for the more accessible para position or the unhindered ortho position.[4]

This principle is powerful. If a synthetic route requires halogenation at a sterically congested site, chlorine is the superior choice. Conversely, if the goal is to selectively functionalize the most open position and avoid reaction at a crowded one, iodine is the ideal reagent.

Diagram: Mechanism of Electrophilic Halogenation on a Phenol

Caption: Generalized mechanism for electrophilic halogenation of phenol.

Practical Considerations: Reagent Selection and Protocol Design

The choice of halogenating agent is critical for controlling reactivity and selectivity. Phenols are so activated that harsh conditions are often unnecessary.[2]

Chlorinating Agents

-

N-Chlorosuccinimide (NCS): A mild, solid, and easy-to-handle source of electrophilic chlorine.[11] It is frequently used for the controlled monochlorination of phenols.[12][13] Catalytic amounts of acid can sometimes be used to increase its efficacy.

-

Hypochlorous Acid (HOCl) / Chlorine Water: Generated from sources like NaOCl, this is a highly reactive system. It often leads to polysubstitution and even ring cleavage products at high concentrations, making it more common in water treatment contexts than in fine chemical synthesis.[10][14]

-

Sulfuryl Chloride (SO₂Cl₂): Can be used for chlorination, sometimes favoring ortho-chlorination in the presence of a bulky amine catalyst.[12]

Iodinating Agents

-

Iodine (I₂): Often used in the presence of a mild base (e.g., NaHCO₃) to generate the more nucleophilic phenoxide ion.[15] An oxidizing agent (like H₂O₂) can be added to convert I₂ to a more potent electrophile for less reactive phenols.[16]

-

N-Iodosuccinimide (NIS): The iodo-analogue of NCS, NIS is a very common, mild, and efficient reagent for the iodination of activated rings, including phenols.[17][18] It offers good control and high yields.

-

Iodine Monochloride (ICl): A more polarized and thus more reactive iodinating agent than I₂.[19] It is effective for iodinating phenols, even those with some deactivating substituents.

Experimental Protocols: A Comparative Case Study

To illustrate the practical differences, we present protocols for the selective halogenation of 2,6-dimethylphenol. The two methyl groups provide significant steric hindrance at the ortho positions, making the para position the most likely site of attack.

Workflow: Phenol Halogenation

Caption: General experimental workflow for phenol halogenation.

Protocol 1: Para-Chlorination of 2,6-Dimethylphenol using NCS

Objective: To selectively introduce a chlorine atom at the C4 position, overcoming the directing but sterically hindering effects of the C2 and C6 methyl groups.

Methodology:

-

Setup: To a solution of 2,6-dimethylphenol (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (DCM) in a round-bottom flask, add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 4-chloro-2,6-dimethylphenol.

Causality: NCS is chosen for its mild reactivity, which helps prevent over-chlorination. The reaction proceeds readily due to the high activation of the phenol, even with the bulky methyl groups. The small size of the chlorine electrophile allows for efficient attack at the electronically favored but sterically accessible para position.

Protocol 2: Para-Iodination of 2,6-Dimethylphenol using NIS

Objective: To selectively introduce an iodine atom at the C4 position. This reaction is expected to be highly regioselective due to the steric bulk of iodine.

Methodology:

-

Setup: To a solution of 2,6-dimethylphenol (1.0 eq) in acetonitrile (MeCN) in a flask protected from light, add N-Iodosuccinimide (NIS) (1.05 eq). Some protocols may include a catalytic amount of an acid like trifluoroacetic acid (TFA) to activate the NIS, though it is often not necessary for highly activated phenols.[18]

-

Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine species. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to afford 4-iodo-2,6-dimethylphenol.

Causality: NIS provides a mild source of electrophilic iodine. The large size of the iodine atom makes an attack at the already-hindered ortho positions (C2/C6) extremely unfavorable. Therefore, the reaction proceeds with near-perfect regioselectivity for the electronically activated and sterically accessible para position (C4).

Conclusion and Outlook

The halogenation of polysubstituted phenols is a study in contrasts. Chlorine, the smaller and more reactive halogen, offers speed but can present challenges in controlling polysubstitution and achieving selectivity in sterically complex environments. Iodine, the larger and less reactive halogen, provides a powerful tool for directing substitution to the most sterically accessible positions, often with exquisite control.

For the medicinal chemist or process scientist, a deep understanding of these divergent reactivity profiles is not merely academic; it is a practical necessity. By carefully selecting the halogen, the reagent, and the reaction conditions, it is possible to predictably install these crucial atoms onto phenolic scaffolds, paving the way for the synthesis of novel therapeutics and advanced materials. The ongoing development of new catalytic systems, such as those employing thiourea or ammonium salts for regioselective chlorination, promises to provide even greater control over these foundational transformations in the future.[13][20]

References

-

Radhika, S., et al. (2010). Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide. Rasayan Journal of Chemistry. [Link]

-

Chen, P., et al. (2017). Towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. RSC Advances. [Link]

-

Prasada Rao, M. D., & Padmanabha, J. (1980). Kinetics & Mechanism of Iodination of Phenol & Substituted Phenols by Iodine Monochloride in Aqueous Acetic Acid. Indian Journal of Chemistry. [Link]

- Khansole, S. V., & Vibhute, Y. B. (2009). Kinetics of Iodination of Di-substituted Phenols by Iodine Monochloride in Aqueous Methanol. International Journal of Chemical Sciences. [Link not available]

-

Karmee, S. K., & Ghorai, P. (2013). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source and aerial O2 as oxidant. Journal of Molecular Catalysis B: Enzymatic. [Link]

- Puttaswamy, & Gowda, N. M. M. (2005). Chlorination of Phenol and p-Nitrophenol by N-Chloronicotinamide in Aqueous Acetic Acid Medium-A Kinetic and Mechanistic Study. International Journal of Chemical Kinetics. [Link not available]

-

Khansole, S. V., & Vibhute, Y. B. (2010). Kinetic of iodination of phenol and substituted phenols by pyridinium iodochloride in methanol. Journal of the Iranian Chemical Society. [Link]

-

Berliner, E. (1951). The Mechanism of the Iodination of Phenols. Journal of the American Chemical Society. [Link]

-

Maddox, S. M., et al. (2016). Regioselective Chlorination of Phenols. Organic Letters. [Link]

-

Chemistry Steps. (2024). Reactions of Phenols. Chemistry Steps. [Link]

-

Wikipedia. (n.d.). Phenol. Wikipedia. [Link]

- Google Patents. (2000). Halogenation of protected phenols in meta position.

-

Priya, V., et al. (2011). Kinetic study on the reaction of N-chlorosuccinimide with benzyl phenyl ethers in aqueous acetic acid. Journal of Chemical and Pharmaceutical Research. [Link]

-

Semantic Scholar. (n.d.). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Semantic Scholar. [Link]

-

The Hive. (n.d.). Iodination via NIS -- various conditions. Hive Chemistry Discourse. [Link]

-

ResearchGate. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate. [Link]

-

Prasse, C., et al. (2019). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology. [Link]

- Google Patents. (2011). Process for the iodination of phenolic derivatives.

-

Lee, G. F., & Morris, J. C. (1962). KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS. International Journal of Air and Water Pollution. [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]

-

National Institutes of Health. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. National Institutes of Health. [Link]

-

Wikipedia. (n.d.). Iodine monochloride. Wikipedia. [Link]

-

Scientific Update. (2018). Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Scientific Update. [Link]

-

Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

-

eScholarship. (2019). Chlorination of Phenols Revisited: Unexpected Formation of α,β- Unsaturated C4-Dicarbonyl Ring Cleavage. eScholarship. [Link]

-

Michigan State University. (n.d.). Aromatic Reactivity. MSU Chemistry. [Link]

-

Wikipedia. (n.d.). N-Chlorosuccinimide. Wikipedia. [Link]

-

Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions: Chlorination and Bromination. Master Organic Chemistry. [Link]

-

ResearchGate. (2020). Mild and regioselective bromination of phenols with TMSBra. ResearchGate. [Link]

-

Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions. Chemistry LibreTexts. [Link]

-

Chemistry Stack Exchange. (2014). Effects Guiding Electrophilic Aromatic Substitution. Chemistry Stack Exchange. [Link]

-

Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. [Link]

-

National Institutes of Health. (2013). Regio-Selective Arene Halogenation Using the FAD-Dependent Halogenase RebH. National Institutes of Health. [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]

-

Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. byjus.com [byjus.com]

- 3. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. DSpace [kb.osu.edu]

- 9. Aromatic Reactivity [www2.chemistry.msu.edu]

- 10. gfredlee.com [gfredlee.com]

- 11. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]

- 12. Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09939H [pubs.rsc.org]

- 13. scientificupdate.com [scientificupdate.com]

- 14. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Iodination via NIS -- various conditions , Hive Chemistry Discourse [chemistry.mdma.ch]

- 18. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 19. Iodine monochloride - Wikipedia [en.wikipedia.org]

- 20. scientificupdate.com [scientificupdate.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Utilization of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol, a versatile building block in modern medicinal chemistry and materials science. The strategic incorporation of the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1] This document outlines a detailed, two-step synthetic protocol starting from commercially available 4-(trifluoromethoxy)phenol. Furthermore, it provides exemplary, detailed protocols for the application of this halogenated phenol in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of complex organic molecules.

Introduction: The Significance of Fluorinated Building Blocks

The introduction of fluorine-containing moieties into organic molecules is a widely employed strategy in drug discovery to modulate their physicochemical and pharmacokinetic properties.[1] The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest due to its high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence the biological activity and bioavailability of a parent molecule. 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol presents a unique scaffold with three distinct points for further functionalization: the phenolic hydroxyl group, the reactive iodine atom at the 2-position, and the less reactive chlorine atom at the 5-position. This substitution pattern allows for selective, sequential modifications, making it a highly valuable intermediate in the synthesis of diverse and complex molecular architectures.

The ortho-iodo and meta-chloro substitution on the phenol ring provides a platform for regioselective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, enabling selective functionalization at the 2-position while leaving the 5-chloro substituent available for subsequent transformations. This differential reactivity is a key strategic element in the design of multi-step synthetic sequences.

Synthesis of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol

The synthesis of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol is proposed to be achieved in a two-step sequence starting from 4-(trifluoromethoxy)phenol. The first step involves the regioselective iodination at the ortho-position to the hydroxyl group, followed by chlorination at the meta-position.

Step 1: Synthesis of 2-Iodo-4-(trifluoromethoxy)phenol

The iodination of 4-(trifluoromethoxy)phenol is effectively achieved using N-iodosuccinimide (NIS) as the iodinating agent in the presence of a catalytic amount of sulfuric acid.[2]

Reaction Scheme:

Caption: Iodination of 4-(trifluoromethoxy)phenol.

Protocol:

-

To a suspension of N-iodosuccinimide (95%, 6.95 g, 29.3 mmol) in glacial acetic acid (2.0 mL, 35 mmol), add 4-(trifluoromethoxy)phenol (4.0 mL, 31 mmol).

-

Stir the mixture for 5 minutes at room temperature.

-

Carefully add concentrated sulfuric acid (98%, 0.5 mL, 9 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water (50 mL), followed by two washes with 1 M aqueous sodium thiosulfate solution (2 x 50 mL) to quench any unreacted iodine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel.

Characterization Data for 2-Iodo-4-(trifluoromethoxy)phenol:

-

¹H NMR (400 MHz, CDCl₃): δ 7.54 (br d, J=2.6 Hz, 1H), 7.15 (br dd, J=8.9, 2.6 Hz, 1H), 6.99 (d, J=8.9 Hz, 1H).[2]

Step 2: Proposed Synthesis of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol

The chlorination of the intermediate, 2-iodo-4-(trifluoromethoxy)phenol, is proposed to be carried out using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. The electron-donating hydroxyl group and the trifluoromethoxy group direct the electrophilic substitution to the available ortho and para positions. Given that the 2 and 4 positions are already substituted, the chlorination is expected to occur at the 5-position.

Reaction Scheme:

Caption: Proposed chlorination of 2-iodo-4-(trifluoromethoxy)phenol.

Proposed Protocol:

-

Dissolve 2-iodo-4-(trifluoromethoxy)phenol (1.0 equiv) in a suitable inert solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride (1.0-1.2 equiv) in the same solvent dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol.

Predicted Characterization Data for 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol:

-

¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two remaining aromatic protons.

-

¹³C NMR: The spectrum should display signals for the seven distinct carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₇H₃ClF₃IO₂ (338.45 g/mol ), with the characteristic isotopic pattern for a compound containing one chlorine atom.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

5-Chloro-2-iodo-4-(trifluoromethoxy)phenol is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 2-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl iodide and a boronic acid or ester.[3][4]

Reaction Workflow:

Sources

Application Notes and Protocols for the Synthesis of Agrochemicals Using 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol

Introduction: The Strategic Value of Fluorinated Phenols in Agrochemical Design

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast chemical space explored by researchers, fluorinated organic compounds have emerged as a particularly fruitful area of investigation. The incorporation of fluorine, and specifically the trifluoromethoxy (-OCF₃) group, can profoundly and beneficially alter the physicochemical properties of a molecule.[1][2] The trifluoromethoxy group is a lipophilic electron-withdrawing substituent that can enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins, often leading to increased efficacy and a more favorable toxicological profile.[1][2]

This application note provides a detailed guide for the synthetic utilization of a highly functionalized building block, 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol . This molecule offers a versatile platform for the synthesis of a diverse range of potential agrochemicals. The phenolic hydroxyl group serves as a handle for the creation of diaryl ether linkages, a common motif in herbicides.[3][4] Simultaneously, the ortho-iodo substituent provides a reactive site for modern palladium- and copper-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and heteroatom substituents.[5][6] This dual reactivity allows for the construction of complex molecular architectures, making it an invaluable starting material for the discovery of new fungicides, insecticides, and herbicides.

Core Synthetic Strategies and Protocols

This guide will focus on four key synthetic transformations that leverage the unique reactivity of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol:

-

Ullmann Condensation: For the synthesis of diaryl ether herbicides.

-

Suzuki-Miyaura Coupling: For the creation of C-C bonds to form biaryl-containing fungicides.

-

Sonogashira Coupling: For the introduction of alkyne functionalities, precursors to various heterocyclic systems in fungicides.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds, a key step in the synthesis of various insecticides and fungicides.

Protocol 1: Synthesis of a Diaryl Ether Herbicide Candidate via Ullmann Condensation

The diaryl ether linkage is a well-established pharmacophore in herbicides, known to inhibit protoporphyrinogen oxidase (PPO). The Ullmann condensation is a classic and reliable method for the formation of this C-O bond, typically involving a copper catalyst.[3][4][7]

Reaction Scheme:

A representative Ullmann condensation reaction.

Step-by-Step Protocol:

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol (1.0 eq), the desired aryl halide (e.g., 4-chlorobromobenzene, 1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand (e.g., N,N-dimethylglycine or a salicylaldimine ligand, 0.2 eq)[4][8], and a base such as potassium phosphate (2.0 eq).

-

Solvent Addition: Add a high-boiling point solvent such as dioxane, toluene, or DMF via syringe.

-

Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 100-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the copper catalyst.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether.

| Component | Molecular Weight | Equivalents | Amount |

| 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol | 354.44 g/mol | 1.0 | (e.g., 3.54 g) |

| 4-Chlorobromobenzene | 191.45 g/mol | 1.2 | (e.g., 2.76 g) |

| Copper(I) Iodide | 190.45 g/mol | 0.1 | (e.g., 0.19 g) |

| Potassium Phosphate | 212.27 g/mol | 2.0 | (e.g., 4.25 g) |

| Dioxane | - | - | (e.g., 50 mL) |

Protocol 2: Synthesis of a Phenyl-Pyrazole Fungicide Candidate via Suzuki-Miyaura Coupling

Many modern fungicides, particularly succinate dehydrogenase inhibitors (SDHIs), feature a substituted phenyl group attached to a pyrazole core.[9][10][11] The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds between an aryl halide and an organoboron compound.[5][12]

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol:

-

Reactor Setup: In a Schlenk flask, dissolve 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol (1.0 eq) and the desired pyrazole boronic acid or ester (1.1 eq) in a suitable solvent system, such as a mixture of toluene and water.

-

Catalyst and Base Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base, such as potassium carbonate (2.0 eq).

-

Inert Atmosphere: Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the mixture to 80-100 °C under a nitrogen atmosphere and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the target phenyl-pyrazole compound.

| Component | Molecular Weight | Equivalents | Amount |

| 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol | 354.44 g/mol | 1.0 | (e.g., 3.54 g) |

| Pyrazole-4-boronic acid pinacol ester | 194.04 g/mol | 1.1 | (e.g., 2.13 g) |

| Pd(PPh₃)₄ | 1155.56 g/mol | 0.05 | (e.g., 0.58 g) |

| Potassium Carbonate | 138.21 g/mol | 2.0 | (e.g., 2.76 g) |

| Toluene/Water (e.g., 4:1) | - | - | (e.g., 50 mL) |

Protocol 3: Synthesis of an Alkynyl Intermediate via Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6][13] The resulting alkynyl compounds are versatile intermediates that can be further elaborated into various heterocyclic systems found in agrochemicals.

Reaction Scheme:

A representative Sonogashira coupling reaction.

Step-by-Step Protocol:

-

Reactor Setup: To a Schlenk tube, add 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

-

Solvent and Reagents: Add a degassed solvent like THF or DMF, followed by a base, typically an amine such as triethylamine (Et₃N, 3.0 eq). Finally, add the terminal alkyne (e.g., ethynyltrimethylsilane, 1.5 eq).

-

Inert Atmosphere: Seal the tube and purge with nitrogen.

-

Reaction: Stir the reaction mixture at room temperature for 6-18 hours. The reaction is often exothermic. Monitor for the disappearance of the starting material by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel, eluting with more ether.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired alkynylphenol.

| Component | Molecular Weight | Equivalents | Amount |

| 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol | 354.44 g/mol | 1.0 | (e.g., 3.54 g) |

| Ethynyltrimethylsilane | 98.22 g/mol | 1.5 | (e.g., 1.47 g) |

| Pd(PPh₃)₂Cl₂ | 701.90 g/mol | 0.03 | (e.g., 0.21 g) |

| Copper(I) Iodide | 190.45 g/mol | 0.05 | (e.g., 0.10 g) |

| Triethylamine | 101.19 g/mol | 3.0 | (e.g., 3.04 g) |

| THF | - | - | (e.g., 40 mL) |

Protocol 4: Synthesis of an Aryl Amine Precursor via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines from aryl halides.[8][14] This reaction is of great importance in the synthesis of numerous agrochemicals, including insecticides and fungicides, where an aniline or related C-N linkage is a key structural element.

Reaction Scheme:

A representative Buchwald-Hartwig amination reaction.

Step-by-Step Protocol:

-

Reactor Setup: In a glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Reagent Addition: Add 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol (1.0 eq) and the desired amine (e.g., morpholine, 1.2 eq) to the tube.

-

Solvent and Sealing: Add an anhydrous, degassed solvent like toluene or dioxane. Seal the Schlenk tube with a Teflon screw cap.

-

Reaction: Remove the tube from the glovebox and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.

-

Purification: Concentrate the filtrate and purify the resulting residue by column chromatography to obtain the desired aryl amine product.

| Component | Molecular Weight | Equivalents | Amount |

| 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol | 354.44 g/mol | 1.0 | (e.g., 3.54 g) |

| Morpholine | 87.12 g/mol | 1.2 | (e.g., 1.05 g) |

| Pd₂(dba)₃ | 915.72 g/mol | 0.02 | (e.g., 0.18 g) |

| XPhos | 476.65 g/mol | 0.08 | (e.g., 0.38 g) |

| Sodium tert-butoxide | 96.10 g/mol | 1.4 | (e.g., 1.35 g) |

| Toluene | - | - | (e.g., 40 mL) |

Safety and Handling

-

5-Chloro-2-iodo-4-(trifluoromethoxy)phenol: This compound should be handled with care. It is an irritant to the eyes, skin, and respiratory system. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Reagents and Solvents: Many of the reagents and solvents used in these protocols are flammable, corrosive, and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

-

Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them in a glovebox or under an inert atmosphere.

Conclusion

5-Chloro-2-iodo-4-(trifluoromethoxy)phenol is a highly valuable and versatile starting material for the synthesis of a wide range of potential agrochemicals. The protocols outlined in this application note demonstrate how modern synthetic methodologies can be applied to this building block to construct complex molecules with desirable features for crop protection. The strategic combination of the trifluoromethoxy group with the reactive handles of the phenolic hydroxyl and iodo substituents provides a powerful platform for the discovery and development of next-generation agrochemicals.

References

-

Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. (2023). Journal of Agricultural and Food Chemistry. [Link]

-

Insecticidal, repellent and fungicidal properties of novel trifluoromethylphenyl amides. (n.d.). National Agricultural Library, USDA. [Link]

-

Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. (2023). PubMed. [Link]

- Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. (2019).

- The Directed Ortho MetalationrUllmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. (1998). Journal of the American Chemical Society.

-

Development of 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease. (2022). Frontiers in Microbiology. [Link]

-

Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (n.d.). PMC. [Link]

-

New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. (2021). Taylor & Francis Online. [Link]

-

A New Class of Diaryl Ether Herbicides: Structure–Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach. (2023). Journal of Agricultural and Food Chemistry. [Link]

- Ullmann reaction for the synthesis of diaryl ethers. (1981).

-

A new benchmark for rice planthopper control – Triflumezopyrim. (n.d.). Enge Biotech. [Link]

-

Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry. [Link]

-

Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. (n.d.). PMC. [Link]

- Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. (2014). ScienceDirect.

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Journal of Fluorine Chemistry.

- Tri-substituted pyrazole derivatives and preparation method thereof. (2019).

- Derivatives of N-phenylpyrazoles. (1990).

-

Herbicides – Page 2. (n.d.). Wendell Trading Company. [Link]

-

Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. (2022). ResearchGate. [Link]

-

Sonogashira Coupling. (n.d.). SynArchive. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Semantic Scholar. [Link]

-

Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. (n.d.). PMC. [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scientific Research Publishing. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

-